1-(Bromomethyl)-1-ethylcyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-ethylcyclopentane is an organic compound with the molecular formula C8H15Br It consists of a cyclopentane ring substituted with a bromomethyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-ethylcyclopentane can be synthesized through the bromination of 1-ethylcyclopentane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically takes place in a solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the debromination of polybrominated intermediates using diethyl phosphite and N,N-diisopropylethylamine can be employed to obtain the desired monobromide .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-1-ethylcyclopentane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as hydroxide ions, to form alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can convert it to a methyl group.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (t-BuOK) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: 1-(Hydroxymethyl)-1-ethylcyclopentane.
Elimination: 1-Ethylcyclopentene.
Oxidation: 1-(Formylmethyl)-1-ethylcyclopentane.
Reduction: 1-Methyl-1-ethylcyclopentane.
Scientific Research Applications
1-(Bromomethyl)-1-ethylcyclopentane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in the preparation of various functionalized cyclopentane derivatives.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-ethylcyclopentane involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.
Comparison with Similar Compounds
Benzyl Bromide: Similar in structure with a benzene ring instead of a cyclopentane ring.
1-Bromo-2-methylpropane: Another brominated compound with a different carbon skeleton. Used in the synthesis of pharmaceuticals and agrochemicals.
1-Bromo-3-chloropropane: Contains both bromine and chlorine atoms, used in organic synthesis and as an intermediate in the production of other chemicals.
Uniqueness: 1-(Bromomethyl)-1-ethylcyclopentane is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct reactivity and properties compared to other brominated compounds. Its structure allows for selective functionalization, making it valuable in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C8H15Br |
---|---|
Molecular Weight |
191.11 g/mol |
IUPAC Name |
1-(bromomethyl)-1-ethylcyclopentane |
InChI |
InChI=1S/C8H15Br/c1-2-8(7-9)5-3-4-6-8/h2-7H2,1H3 |
InChI Key |
RJBUYSIBDMVKBM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.